molecular formula C24H23FN2O7S B296781 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide

Katalognummer B296781
Molekulargewicht: 502.5 g/mol
InChI-Schlüssel: MZPBNSVPPPNUSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has shown potential applications in scientific research. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Wirkmechanismus

The mechanism of action of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of several protein kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR) kinases, and platelet-derived growth factor receptor (PDGFR) kinases. This inhibition leads to the suppression of tumor cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide include the inhibition of tumor cell proliferation, angiogenesis, and metastasis. This compound has also been shown to induce apoptosis in tumor cells and to inhibit the expression of various proteins involved in tumor growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments include its potent inhibitory effects on various protein kinases and its potential use in the treatment of various types of cancers. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.

Zukünftige Richtungen

The future directions of research on 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide include the development of more potent and selective inhibitors of protein kinases, the identification of biomarkers for predicting patient response to treatment, and the investigation of combination therapies with other drugs. Further studies are also needed to determine the optimal dosage and duration of treatment with this compound and to assess its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has shown potential applications in scientific research, particularly in the treatment of various types of cancers. This compound has a complex synthesis method and acts by inhibiting several protein kinases involved in tumor growth and survival. While this compound has several advantages in lab experiments, it also has limitations and potential toxicity. Future research directions include the development of more potent and selective inhibitors, the identification of biomarkers, and the investigation of combination therapies.

Synthesemethoden

The synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide involves several steps. The first step is the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl chloride. The second step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl chloride with 4-fluoroaniline to form 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-hydroxyethylacetamide. The final step involves the reaction of 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-hydroxyethylacetamide with 3,4-dimethoxyphenylacetyl chloride to form 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has shown promise in the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. It has also been studied for its potential use in the treatment of melanoma, non-small cell lung cancer, and breast cancer.

Eigenschaften

Molekularformel

C24H23FN2O7S

Molekulargewicht

502.5 g/mol

IUPAC-Name

2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H23FN2O7S/c1-31-20-9-5-17(13-22(20)32-2)26-24(28)15-27(18-6-3-16(25)4-7-18)35(29,30)19-8-10-21-23(14-19)34-12-11-33-21/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)

InChI-Schlüssel

MZPBNSVPPPNUSI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.